2-(5-Pyrimidinyl)phenol
Overview
Description
2-(5-Pyrimidinyl)phenol is a compound with the empirical formula C10H8N2O . It is also known as Maiti-Bag-Dutta Auxiliary . This compound is used as a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization .
Synthesis Analysis
The synthesis of pyrimidinyl compounds, such as this compound, involves various methods . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Molecular Structure Analysis
This compound contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 Pyrimidine .Chemical Reactions Analysis
Phenols, like this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols doesn’t occur in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 173 °C . It is stored at a temperature of -20°C .Scientific Research Applications
Antifungal Activity
2-(5-Pyrimidinyl)phenol derivatives, specifically pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their antifungal abilities against a range of phytopathogenic fungi. Compounds exhibited notable antifungal activities, with certain derivatives showing good efficacy against specific fungi strains, underscoring their potential as antifungal agents (Zhang et al., 2016).
Aldose Reductase Inhibition
Derivatives bearing the this compound structure have shown promising results as selective aldose reductase inhibitors, displaying activity at micromolar/submicromolar levels. This inhibition is crucial for therapeutic strategies against diabetic complications, demonstrating the compound's relevance in medicinal chemistry (La Motta et al., 2007).
Co-Antioxidant Systems
The incorporation of nitrogen atoms into the aromatic ring of phenolic compounds, such as this compound derivatives, has led to the development of potent radical-trapping antioxidants. These compounds, particularly 3-pyridinols and 5-pyrimidinols, are highly effective when used in combination with other phenolic antioxidants, offering a synergistic approach to inhibit autoxidation (Valgimigli et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrimidines, including 2-(5-Pyrimidinyl)phenol, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
2-pyrimidin-5-ylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h1-7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGEKGADFDYRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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